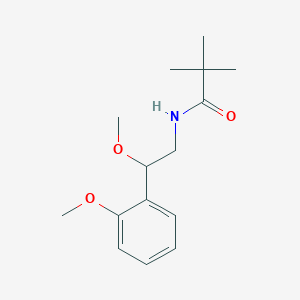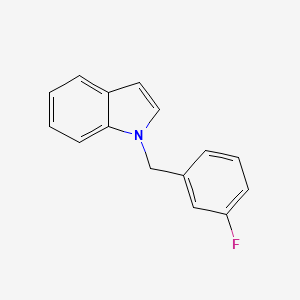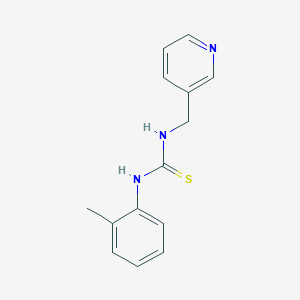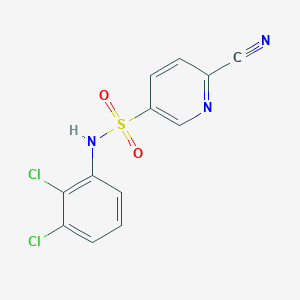
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)pivalamide, also known as MVEP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. MVEP belongs to the class of compounds known as pivalamides, which are known for their ability to modulate the activity of certain receptors in the brain.
科学的研究の応用
Variations in Site of Lithiation
Research by Smith, El‐Hiti, and Alshammari (2012) explored the lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide at varying temperatures with n-BuLi. They found that reactions with different electrophiles led to high yields of products involving ring substitution. This study contributes to understanding the chemical behavior of similar compounds in synthetic chemistry applications (Smith, El‐Hiti, & Alshammari, 2012).
Cystic Fibrosis Therapy
Yu et al. (2008) identified N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide as a compound that corrects defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. This discovery is significant for developing therapies for cystic fibrosis (Yu et al., 2008).
Bischler–Napieralski Isoquinoline Synthesis
Doi, Shirai, and Sato (1997) studied the reaction of N-[2-(4-methoxyphenyl)ethyl]benzamides with phosphorus pentoxide, resulting in both normal and abnormal Bischler–Napieralski reaction products. This work provides insights into synthetic pathways for producing complex organic structures (Doi, Shirai, & Sato, 1997).
Pharmacology of IY-80843
Kim et al. (1995) researched IY-80843, a compound structurally similar to N-(2-methoxy-2-(2-methoxyphenyl)ethyl)pivalamide, and its effects on the central nervous and cardiovascular systems. This study contributes to understanding the pharmacological profile of such compounds (Kim et al., 1995).
Supramolecular Packing Motifs
Lightfoot, Mair, Pritchard, and Warren (1999) investigated N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide, a compound similar to this compound. They discovered new supramolecular packing motifs, potentially useful for designing advanced materials and liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999).
特性
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)14(17)16-10-13(19-5)11-8-6-7-9-12(11)18-4/h6-9,13H,10H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKFJVGMBWIPQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=CC=C1OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-({[6-(cyclohexylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2620594.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide](/img/structure/B2620596.png)
![methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2620598.png)
![1-(3,4-dimethylphenyl)-7-((2-ethoxyethyl)thio)-4-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2620599.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2620601.png)
![(E)-1-(4-benzhydrylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B2620603.png)

![1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2620605.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2620607.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2620611.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B2620612.png)
